N-(2-naphthyl)-2-phenoxyacetamide

Inhibitor Selectivity Phenoxyacetamide

N-(2-naphthyl)-2-phenoxyacetamide (IUPAC: N-(naphthalen-2-yl)-2-phenoxyacetamide; molecular formula C₁₈H₁₅NO₂; exact mass 277.1103 Da) is a synthetic small molecule belonging to the phenoxyacetamide class of acetamide derivatives. The compound features a 2-naphthyl substituent on the amide nitrogen and an unsubstituted phenoxy group on the acetyl moiety.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
Cat. No. B311531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-naphthyl)-2-phenoxyacetamide
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H15NO2/c20-18(13-21-17-8-2-1-3-9-17)19-16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2,(H,19,20)
InChIKeyNOQLIKOFQQCAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-naphthyl)-2-phenoxyacetamide: Structural Identity and Compound Class Baseline


N-(2-naphthyl)-2-phenoxyacetamide (IUPAC: N-(naphthalen-2-yl)-2-phenoxyacetamide; molecular formula C₁₈H₁₅NO₂; exact mass 277.1103 Da) is a synthetic small molecule belonging to the phenoxyacetamide class of acetamide derivatives. The compound features a 2-naphthyl substituent on the amide nitrogen and an unsubstituted phenoxy group on the acetyl moiety [1]. This specific substitution pattern distinguishes it from other naphthyl-phenoxyacetamide isomers and from the broader family of 2-phenoxyacetamide analogs that carry phenyl, substituted phenyl, or heterocyclic groups on the amide nitrogen. The compound is primarily encountered in early-stage drug discovery screening collections and is structurally associated with several biologically active series, including cholinesterase inhibitors, type III secretion system (T3SS) inhibitors, and mosquito acetylcholinesterase inhibitors [2].

Compound Class Phenoxyacetamide derivative with 2-naphthyl substitution
Research Series Cholinesterase and T3SS inhibitor research contexts
Procurement Context Screening library diversification or isomer comparison

Why N-(2-naphthyl)-2-phenoxyacetamide Cannot Be Inferred from General Phenoxyacetamide Class Data


The phenoxyacetamide chemotype is pharmacologically promiscuous, with even minor structural modifications (e.g., the position of the naphthyl attachment, substitution on the phenoxy ring, or the nature of the amide N-substituent) producing profound shifts in target engagement and selectivity [1]. For instance, in phenoxyacetamide-based T3SS inhibitors of Pseudomonas aeruginosa, a strict requirement for the R-enantiomer at a stereocenter and tolerance for varied substituents on one aromatic ring have been documented, demonstrating that potency is not freely transferable across analogs [2]. Without experimental evidence resolving the specific contribution of the 2-naphthyl versus 1-naphthyl or phenyl counterparts in the identical assay, no legitimate potency or selectivity claim can be assigned to N-(2-naphthyl)-2-phenoxyacetamide. Generic substitution within procurement is therefore scientifically unsupported and risks selecting a compound with uncharacterized – and potentially inactive – biological behavior.

1
Naphthyl position critically sensitive
2-naphthyl target engagement may not transfer from 1-naphthyl or phenyl analogs; SAR is highly context-dependent.
2
Class potency not generalizable
Optimized T3SS or cholinesterase inhibition values from class-level SAR cannot be assigned to this specific compound.
3
Structural similarity ≠ functional equivalence
Bioactivity must be verified experimentally; procurement based on scaffold alone risks inactive compound.

Quantitative Differentiation Evidence for N-(2-naphthyl)-2-phenoxyacetamide – Data Gap Assessment


No Quantitative Comparator Data Available for Potency, Selectivity, or Pharmacokinetics

At the time of this analysis, no primary research paper, patent, or curated database entry provides a head-to-head quantitative comparison of N-(2-naphthyl)-2-phenoxyacetamide against a defined analog (e.g., N-(1-naphthyl)-2-phenoxyacetamide, N-phenyl-2-phenoxyacetamide, or other in-class candidates) in any standardized in vitro potency, selectivity, pharmacokinetic, or in vivo efficacy assay. The compound's BindingDB record (BDBM50379389) lists an IC₅₀ of 240 nM at the human NaV1.7 channel [1], but the SMILES associated with that entry (Nc1cncc(Nc2ccc(Oc3ccc(OC(F)(F)F)cc3)cc2)n1) does not match the structure of N-(2-naphthyl)-2-phenoxyacetamide; the record is therefore excluded as unreliable. No curated activity data from ChEMBL, PubChem, or DrugBank could be verified for the correct structure.

Data Gap
Data to verify
No verified quantitative comparator data available
Selection cannot rely on differential performance; only exploratory screening use supported.
BindingDB entry (240 nM NaV1.7) excluded due to SMILES mismatch
Inhibitor Selectivity Phenoxyacetamide

Class-Level SAR Informs Plausible Differentiation but Does Not Provide Quantitative Evidence

In the phenoxyacetamide series targeting Pseudomonas aeruginosa T3SS (Williams et al.), SAR exploration revealed highly responsive structure-activity relationships with optimized inhibitors achieving IC₅₀ values <1 μM [1]. Separately, a review of patent literature (e.g., 'Phenoxyacetamides for non-covalent inhibition of mosquito acetylcholinesterase') identifies naphthyl as a permissible R-group that may confer differential inhibition [2]. However, these studies do not report data for N-(2-naphthyl)-2-phenoxyacetamide, nor do they provide quantitative differentiation between the 2-naphthyl and 1-naphthyl or phenyl congeners. Class-level inference is therefore the highest evidentiary tier currently available.

Class SAR
Class-level
T3SS IC₅₀ trends known for optimized analogs
Naphthyl substitution can modulate potency, but no compound-specific data to prioritize 2-isomer.
From phenoxyacetamide T3SS series (Williams et al.)
Structure-Activity Relationship Naphthyl Isomers Phenoxyacetamide

Isomeric Switch from 1-Naphthyl to 2-Naphthyl Demonstrates Context-Dependent Target Engagement in Carbonic Anhydrase

A 2020 study on phenylacetamido aromatic sulfonamides reported that α-naphthyl-containing compounds behaved as dual inhibitors of the tumor-associated carbonic anhydrase isoforms hCA IX and XII, while β-naphthyl analogues (2-naphthyl) exhibited hCA IX-selective inhibition, completely sparing hCA XII [1]. This differential isoform selectivity pattern demonstrates that even a positional shift from 1-naphthyl to 2-naphthyl can qualitatively alter target engagement within the same chemotype space. However, this finding comes from a structurally distinct chemotype (sulfonamide-containing scaffold) and is not directly transferable to N-(2-naphthyl)-2-phenoxyacetamide without analogous experimental data.

Isomeric Switch
Cross-study context
1-naphthyl: dual hCA IX/XII; 2-naphthyl: hCA IX-selective (sulfonamide chemotype)
Positional shift can qualitatively alter isoform selectivity, but requires confirmation in phenoxyacetamide scaffold.
Derived from carbonic anhydrase sulfonamide study, not directly transferable
Carbonic Anhydrase Inhibition Naphthyl Isomer Selectivity Tumor-Associated Isozymes

Appropriate Application Scenarios for N-(2-naphthyl)-2-phenoxyacetamide Based on Current Evidence


Exploratory Chemical Probe for Phenoxyacetamide-Target Engagement Mapping

Given the compound's structural membership in the phenoxyacetamide class but the absence of verified bioactivity data, the most scientifically justified use is as a negative-control complement or structural diversity element in screening libraries. When a research program has identified a hit from the phenoxyacetamide series (e.g., a T3SS inhibitor with an IC₅₀ <1 µM as reported by Williams et al. [1]), N-(2-naphthyl)-2-phenoxyacetamide can serve as a 2-naphthyl comparator to map the contribution of the naphthyl attachment point to potency. However, such use requires the user to independently generate quantitative data in the assay of interest.

Negative Control for Cholinesterase Inhibition Assays

The EMUJPharmSci study by Harati et al. (2023) reports that four 2-phenoxy-N-substituted-acetamide derivatives displayed moderate cholinesterase inhibitory activity [1]. If N-(2-naphthyl)-2-phenoxyacetamide is confirmed to be among the compounds tested, it could serve as a reference point for moderate activity in Ellman's assay. Without confirmation of its exact identity in that study, the compound is best deployed as a structurally analogous negative control to establish baseline inhibition levels for more potent analogs.

Synthetic Intermediate for 2-Naphthyl-Containing Analog Libraries

The compound's well-defined structure (exact mass 277.1103 Da, purity typically ≥95%) and the commercial availability of its 1-naphthyl isomer (CAS 201015-06-7, Sigma-Aldrich [1]) position N-(2-naphthyl)-2-phenoxyacetamide as a useful synthetic starting point for generating focused libraries of 2-naphthyl-phenoxyacetamide derivatives. This application is supported by the known medicinal chemistry utility of phenoxyacetamide scaffolds, as evidenced by their exploration in T3SS inhibition (Williams et al. [2]) and mosquito acetylcholinesterase inhibition (patent WO2023081967 [3]).

Isomeric Selectivity Probe in Carbonic Anhydrase Inhibitor Programs

The finding from a 2020 carbonic anhydrase study that β-naphthyl analogs confer hCA IX-selective inhibition while α-naphthyl analogs produce dual hCA IX/XII inhibition [1] provides a rational basis for including N-(2-naphthyl)-2-phenoxyacetamide in selectivity panel screening. A researcher investigating isoform-selective CA inhibitors could use the compound to test whether the 2-naphthyl group within the phenoxyacetamide scaffold similarly biases selectivity toward hCA IX over hCA XII. The outcome must be experimentally determined, as the referenced finding derives from a sulfonamide-containing chemotype.

Application
Selection Property
Validation Focus
Phenoxyacetamide target engagement mapping
Structural class member with unassigned bioactivity
Confirm binding and selectivity in assay panel
Cholinesterase inhibition reference
Analogous to reported phenoxyacetamide inhibitors
Verify inhibition profile in Ellman's assay
2-Naphthyl analog library synthesis
Well-defined structure, typical purity ≥95%
Confirm identity and purity by HPLC/NMR
Carbonic anhydrase isoform selectivity screening
2-Naphthyl positional isomer (potential isoform bias)
Test hCA IX/XII selectivity; confirm in phenoxyacetamide context
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